molecular formula C10H19NO5S B8589211 tert-butyl N-[1-(methoxymethyl)cyclopropyl]sulfonylcarbamate

tert-butyl N-[1-(methoxymethyl)cyclopropyl]sulfonylcarbamate

Cat. No.: B8589211
M. Wt: 265.33 g/mol
InChI Key: JQZUXJKRKPRFIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-[1-(methoxymethyl)cyclopropyl]sulfonylcarbamate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a methoxymethyl group, and a cyclopropyl ring attached to a sulfonylcarbamate moiety. Its distinct chemical properties make it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-(methoxymethyl)cyclopropyl)sulfonylcarbamate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tert-butyl carbamate with a cyclopropyl sulfonyl chloride derivative in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[1-(methoxymethyl)cyclopropyl]sulfonylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of the sulfonyl group with other functional groups.

Scientific Research Applications

tert-butyl N-[1-(methoxymethyl)cyclopropyl]sulfonylcarbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (1-(methoxymethyl)cyclopropyl)sulfonylcarbamate involves its interaction with specific molecular targets. The sulfonylcarbamate moiety can act as a reactive site, participating in various chemical reactions. The compound may interact with enzymes or receptors, leading to changes in biological pathways. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl carbamate: A simpler compound with similar protective group properties.

    Methoxymethyl cyclopropane: Shares the methoxymethyl and cyclopropyl groups but lacks the sulfonylcarbamate moiety.

    Cyclopropyl sulfonyl chloride: A precursor in the synthesis of tert-butyl (1-(methoxymethyl)cyclopropyl)sulfonylcarbamate.

Uniqueness

tert-butyl N-[1-(methoxymethyl)cyclopropyl]sulfonylcarbamate is unique due to its combination of functional groups, which impart distinct chemical properties and reactivity. This makes it a versatile compound in synthetic chemistry and a valuable tool in various research applications.

Properties

Molecular Formula

C10H19NO5S

Molecular Weight

265.33 g/mol

IUPAC Name

tert-butyl N-[1-(methoxymethyl)cyclopropyl]sulfonylcarbamate

InChI

InChI=1S/C10H19NO5S/c1-9(2,3)16-8(12)11-17(13,14)10(5-6-10)7-15-4/h5-7H2,1-4H3,(H,11,12)

InChI Key

JQZUXJKRKPRFIW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NS(=O)(=O)C1(CC1)COC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.